molecular formula C11H11ClFN B6285460 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride CAS No. 870562-26-8

1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B6285460
CAS No.: 870562-26-8
M. Wt: 211.7
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Description

1-(4-Fluoronaphthalen-1-yl)methanamine hydrochloride is a fluorinated aromatic amine salt characterized by a naphthalene core substituted with a fluorine atom at the 4-position and a methanamine group at the 1-position. Its molecular formula is C₁₁H₁₁ClFN, with a molecular weight of 215.67 g/mol.

Properties

CAS No.

870562-26-8

Molecular Formula

C11H11ClFN

Molecular Weight

211.7

Purity

90

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form Schiff bases or imines[][3].

Scientific Research Applications

1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and physicochemical properties of 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences
1-(4-Fluoronaphthalen-1-yl)methanamine HCl C₁₁H₁₁ClFN 215.67 4-fluoro-naphthalen-1-yl, methanamine Naphthalene core, fluorine at position 4
1-(4-Fluorophenyl)methanamine HCl C₇H₇ClFN 175.59 4-fluorophenyl, methanamine Phenyl core instead of naphthalene
2-(7-Methoxynaphthalen-1-yl)ethanamine HCl C₁₃H₁₆ClNO 245.73 7-methoxy-naphthalen-1-yl, ethanamine Methoxy substituent, ethanamine chain
(R)-1-(Naphthalen-1-yl)ethanamine HCl C₁₂H₁₄ClN 207.69 Naphthalen-1-yl, ethanamine Ethylamine chain, no fluorine substituent
1-(3-Fluoro-2-methylphenyl)methanamine HCl C₈H₉ClFN 175.63 3-fluoro-2-methylphenyl, methanamine Methyl and fluorine on phenyl ring

Key Observations :

  • Aromatic Core : The naphthalene system in the target compound increases molecular rigidity and lipophilicity compared to phenyl-based analogs like 1-(4-fluorophenyl)methanamine HCl. This may enhance binding to hydrophobic pockets in biological targets .
  • Substituent Effects: The fluorine atom at the 4-position of the naphthalene ring (target compound) vs. the methoxy group in 2-(7-methoxynaphthalen-1-yl)ethanamine HCl introduces distinct electronic effects.
  • Chain Length : Ethylamine derivatives (e.g., 2-(7-methoxynaphthalen-1-yl)ethanamine HCl) may exhibit different conformational flexibility compared to methanamine analogs, affecting receptor binding .

Biological Activity

1-(4-Fluoronaphthalen-1-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety substituted with a fluorine atom and an amine functional group. Its molecular formula is C11H11ClFC_{11}H_{11}ClF with a CAS number of 870562-26-8. The presence of the fluorine atom may enhance its lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, modulating the activity of these targets. This modulation can lead to various biological effects, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
  • Neurotransmitter Modulation : Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in relation to mood disorders.

Anticancer Properties

Research has indicated that related naphthalene derivatives possess significant anticancer activities. For instance, studies have shown that naphthalene-substituted compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, a breast cancer model.

Table 1: Anticancer Activity of Naphthalene Derivatives

CompoundCell LineIC50 (µM)Mechanism
6aMDA-MB-2311Apoptosis induction
8cMDA-MB-2312Cell cycle arrest

The results from these studies suggest that the structural features of naphthalene derivatives contribute to their cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells .

Neuropharmacological Effects

Compounds similar to this compound have been evaluated for their neuropharmacological properties. They may act on serotonin receptors or other neurotransmitter systems, potentially leading to antidepressant-like effects. This area remains an active field of research, with ongoing studies exploring the specific interactions and efficacy in animal models.

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of naphthalene derivatives for anticancer activity. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cells, indicating the potential for further development as therapeutic agents .

In another investigation, researchers explored the docking studies of various substituted piperidines, including those related to this compound. These studies suggested promising interactions with Plasmodium falciparum enzymes, hinting at possible antimalarial activities .

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